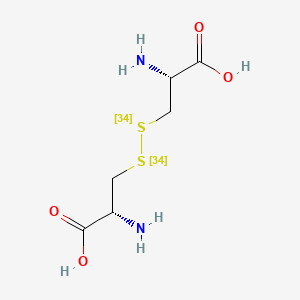

L-Cystine-34S2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O4S2 |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2 |

InChI Key |

LEVWYRKDKASIDU-RWTAFAFMSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Cystine-34S2: A Technical Guide to its Role in Advancing Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, the ability to trace and quantify the flux of molecules through various biochemical pathways is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, and L-Cystine-34S2, a non-radioactive, stable isotope-labeled form of the amino acid L-Cystine, has become an invaluable tracer for elucidating the complexities of sulfur metabolism. This technical guide provides an in-depth overview of this compound, its properties, and its critical role in metabolic research, with a focus on its applications in metabolic flux analysis and quantitative proteomics.

L-Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues. It plays a crucial role in protein structure through the formation of disulfide bonds, in antioxidant defense as a precursor to glutathione, and in various cell signaling pathways.[1] this compound is chemically identical to its naturally occurring counterpart, with the exception that the two sulfur atoms (³²S) are replaced with the heavier, stable isotope ³⁴S.[2] This subtle mass difference allows for its detection and quantification by mass spectrometry, enabling researchers to track its metabolic fate without perturbing the biological system.

Core Properties of this compound

The utility of this compound as a metabolic tracer is rooted in its distinct physicochemical properties, which are summarized in the table below.

| Property | L-Cystine (Natural Abundance) | This compound | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄³⁴S₂ | |

| Average Molecular Weight | ~240.3 g/mol | ~244.3 g/mol | |

| Isotopic Enrichment | Not Applicable | >92% | [2] |

| Biological Activity | Native | Unaltered | [2] |

Role in Metabolic Research

This compound serves as a powerful tool for investigating several key areas of metabolism:

-

Sulfur Metabolism: Tracing the incorporation of ³⁴S from this compound into downstream metabolites provides a quantitative measure of the flux through various sulfur-containing pathways.

-

Glutathione (GSH) Synthesis: As a direct precursor to cysteine, this compound is instrumental in studying the dynamics of glutathione biosynthesis, a critical pathway for cellular antioxidant defense.

-

Protein Synthesis and Turnover: The incorporation of ³⁴S-labeled cysteine into newly synthesized proteins allows for the quantification of protein synthesis and degradation rates.

-

Metabolic Flux Analysis (MFA): this compound is a key tracer in MFA studies to determine the rates of metabolic reactions in a biological system at steady state.

-

Quantitative Proteomics (SULAQ): A specialized application of stable isotope labeling, Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) utilizes this compound to accurately quantify changes in protein abundance.[2]

Key Experimental Applications and Protocols

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a stable isotope-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, researchers can deduce the metabolic fluxes.

Experimental Workflow for this compound based MFA:

Detailed Protocol for this compound Metabolic Tracing:

-

Cell Culture: Culture cells of interest in standard growth medium to the desired confluence.

-

Isotope Labeling: Replace the standard medium with a custom-formulated medium containing a known concentration of this compound and lacking unlabeled L-Cystine.

-

Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the stable isotope and to reach an isotopic steady state. This duration is cell-type dependent and should be determined empirically.

-

Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the isotopologues of target metabolites.

-

Data Analysis: Process the raw mass spectrometry data to determine the mass isotopologue distributions (MIDs) for key metabolites in the sulfur-containing pathways.

-

Flux Calculation: Utilize computational software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the metabolic fluxes.

Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ)

SULAQ is a quantitative proteomics technique that utilizes this compound to determine the relative abundance of proteins between different experimental conditions.

SULAQ Experimental Workflow:

Detailed Protocol for SULAQ:

-

Cell Culture and Labeling: Grow two populations of cells. One population (control) is cultured in a medium containing natural L-Cystine ('light'), while the other population (experimental) is cultured in a medium containing this compound ('heavy').

-

Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to the 'heavy' labeled cells.

-

Cell Lysis and Protein Mixing: Lyse both cell populations and combine the protein extracts in a 1:1 ratio based on total protein concentration.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Identify and quantify the peptide pairs that are chemically identical but differ in mass due to the presence of ³²S or ³⁴S. The ratio of the peak intensities of the 'heavy' and 'light' peptides reflects the relative abundance of the protein in the two samples.

Signaling and Metabolic Pathways

Glutathione Synthesis Pathway

L-Cystine is a key precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The pathway involves the uptake of L-Cystine, its reduction to cysteine, and subsequent enzymatic reactions.

Transsulfuration Pathway

The transsulfuration pathway is a metabolic route for the synthesis of cysteine from the essential amino acid methionine. This compound can be used to trace the reverse of this pathway and other related metabolic transformations.

Quantitative Data from Metabolic Research

The following table summarizes representative quantitative data obtained from studies utilizing this compound.

| Parameter Measured | Organism/Cell Line | Result | Significance | Reference |

| Isotopic Enrichment of this compound | in vitro synthesis | > 92% | High purity of the tracer ensures accurate metabolic labeling. | |

| Sulfur Source for Fe-S Clusters | Methanococcus maripaludis | 87% from ³⁴S-labeled sulfide | Revealed direct sulfide assimilation pathway, challenging previous assumptions about sulfur metabolic routing. | |

| Cysteine Contribution to Glutathione | Cultured mammalian cells | Varies by cell type and condition | Quantifies the flux of extracellular cystine towards antioxidant defense. | |

| Protein Synthesis Rate | Various | Dependent on experimental setup | Allows for precise measurement of protein dynamics in response to stimuli. |

Conclusion

This compound has proven to be an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of sulfur metabolism. Its ability to act as a non-invasive tracer in metabolic flux analysis and quantitative proteomics has provided unprecedented insights into cellular physiology and disease states. The detailed protocols and pathway diagrams presented in this guide offer a framework for designing and implementing robust experiments that leverage the power of stable isotope labeling. As analytical technologies continue to advance, the applications of this compound are poised to expand, further illuminating the intricate and vital roles of sulfur-containing molecules in biological systems.

References

The Biological Significance of Sulfur Stable Isotopes: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sulfur is an essential element for all known life, playing a critical role in the structure and function of proteins, enzymes, and cofactors. It possesses four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S, with ³²S being the most abundant. The subtle differences in the masses of these isotopes lead to their differential partitioning in biological and chemical reactions, a phenomenon known as isotopic fractionation. The analysis of these variations in sulfur stable isotope ratios (e.g., ³⁴S/³²S) provides a powerful tool for tracing metabolic pathways, understanding disease states, and aiding in the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of sulfur stable isotopes, detailing analytical methodologies and their applications for researchers, scientists, and drug development professionals.

Natural Abundance and Isotopic Fractionation of Sulfur

The natural abundance of sulfur's stable isotopes varies, with ³²S comprising approximately 95% of all sulfur atoms.[1] Biological processes, particularly those involving enzymatic reactions, can lead to significant fractionation of these isotopes. Lighter isotopes, such as ³²S, tend to react more readily, leading to their enrichment in metabolic products, while the heavier isotopes, like ³⁴S, become concentrated in the residual substrate pool.[1] The extent of this fractionation provides a unique signature of specific metabolic pathways.

Data Presentation: Natural Abundance of Sulfur Stable Isotopes

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ³²S | 31.97207070 | 94.93 - 95.02 |

| ³³S | 32.97145843 | 0.75 - 0.76 |

| ³⁴S | 33.96786665 | 4.21 - 4.29 |

| ³⁶S | 35.96708062 | 0.01 - 0.02 |

Table 1: Natural abundance of the four stable isotopes of sulfur. Data sourced from various studies.[1][2]

Key Metabolic Pathways and Signaling

The metabolism of sulfur-containing amino acids, cysteine and methionine, is a central hub of sulfur biochemistry in mammals and a key area where isotopic fractionation occurs.[3] These pathways are critical for protein synthesis, detoxification, and the production of essential biomolecules.

Cysteine and Methionine Metabolism

The transsulfuration pathway, which converts methionine to cysteine, is a major site of sulfur isotope fractionation. Studies have shown that the δ³⁴S values of cysteine and methionine can differ by up to 4‰, reflecting the enzymatic steps involved in their synthesis and interconversion. This isotopic difference can be a sensitive indicator of metabolic shifts in various physiological and pathological states.

Diagram: Human Sulfur Metabolism Pathway

Caption: Simplified diagram of the human sulfur metabolism pathway.

Data Presentation: Sulfur Isotope Fractionation in Amino Acids

| Organism/Tissue | Cysteine (δ³⁴S ‰) | Methionine (δ³⁴S ‰) | Δ³⁴S (Cys-Met) ‰ | Reference |

| E. coli | 5.1 | 1.9 | +3.2 | |

| P. fluorescens | 1.3 | 4.8 | -3.5 | |

| Sockeye Salmon (O. nerka) | 17.5 | 19.3 | -1.8 | |

| Yellowfin Tuna (T. albacares) | 17.0 | 18.2 | -1.2 |

Table 2: Comparison of δ³⁴S values in cysteine and methionine from various biological samples, demonstrating significant metabolic fractionation.

Applications in Drug Development

The use of stable isotopes as tracers is a well-established practice in drug development, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. While carbon-13 and deuterium are more commonly used, sulfur's unique isotopic signatures offer specific advantages for sulfur-containing drugs and for understanding the metabolic fate of drugs that interact with sulfur-rich biomolecules.

Pharmacokinetic and Metabolism Studies

By incorporating a heavy sulfur isotope (e.g., ³⁴S) into a drug molecule, its metabolic journey can be traced with high precision using mass spectrometry. This allows for the unambiguous identification and quantification of the parent drug and its metabolites in complex biological matrices like blood, urine, and tissues. This approach is invaluable for determining pharmacokinetic profiles, identifying metabolic pathways, and assessing potential drug-drug interactions.

Diagram: Workflow for a Stable Isotope-Labeled Drug Study

Caption: General workflow for a drug metabolism study using a stable isotope tracer.

Target Engagement and Mechanism of Action

Sulfur isotopes can also be employed to study drug-protein interactions. For instance, if a drug targets a cysteine-rich protein, changes in the isotopic composition of sulfur in that protein upon drug binding could provide insights into the mechanism of action and target engagement. The "Sulfur Isotope Labeling of Amino Acids for Quantification" (SULAQ) technique allows for the quantitative analysis of proteomic changes in response to various stimuli, including drug treatment.

Experimental Protocols

Accurate and precise measurement of sulfur isotope ratios in biological samples requires meticulous sample preparation and sophisticated analytical instrumentation. The two most common techniques are Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation for Sulfur Isotope Analysis

-

Sample Collection and Storage: Collect tissue, blood, or other biological samples and store them frozen at -80°C to prevent degradation.

-

Lyophilization and Homogenization: Freeze-dry the samples to remove water and then homogenize them into a fine powder using a ball mill or mortar and pestle.

-

Lipid Extraction (Optional): For samples with high lipid content, perform a lipid extraction using a 2:1 chloroform:methanol solution to avoid interference during analysis.

-

Weighing and Encapsulation (for EA-IRMS): Accurately weigh the powdered sample into tin or silver capsules. The amount of sample will depend on its sulfur concentration.

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is a robust method for bulk sulfur isotope analysis.

-

Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (typically >1000°C) where it is combusted in the presence of oxygen. All sulfur in the sample is converted to sulfur dioxide (SO₂).

-

Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the SO₂ from other combustion products like CO₂ and N₂.

-

Isotope Ratio Mass Spectrometry: The purified SO₂ is then introduced into the ion source of the mass spectrometer. The instrument measures the relative abundance of the different isotopologues of SO₂ (e.g., ³²S¹⁶O₂ and ³⁴S¹⁶O₂), from which the ³⁴S/³²S ratio is calculated.

Diagram: Experimental Workflow for EA-IRMS

Caption: Experimental workflow for sulfur isotope analysis using EA-IRMS.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers higher precision and sensitivity than EA-IRMS, making it suitable for samples with low sulfur concentrations.

-

Sample Digestion: The biological sample is digested using strong acids (e.g., nitric acid and hydrogen peroxide) to bring the sulfur into solution as sulfate.

-

Chromatographic Purification: The sulfate is then purified from the sample matrix using anion-exchange chromatography to remove interfering elements.

-

Nebulization and Ionization: The purified sulfate solution is introduced into the ICP-MS via a nebulizer, where it is converted into a fine aerosol and then ionized in a high-temperature argon plasma.

-

Mass Analysis: The ions are then passed into the mass spectrometer, where the different sulfur isotopes are separated by a magnetic field and detected simultaneously by multiple collectors.

Conclusion

The analysis of sulfur stable isotopes offers a powerful and versatile toolkit for researchers and drug development professionals. By tracing the subtle variations in isotopic ratios, it is possible to gain deep insights into metabolic pathways, elucidate disease mechanisms, and accelerate the development of safer and more effective drugs. As analytical techniques continue to improve in sensitivity and accessibility, the application of sulfur stable isotope analysis is poised to become an increasingly integral part of biological and pharmaceutical research.

References

An In-depth Technical Guide to L-Cystine-34S2: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Cystine-34S2, a stable isotope-labeled form of the amino acid L-cystine. This document details its fundamental properties, applications in metabolic research, relevant experimental protocols, and its role in significant signaling pathways.

Core Properties of this compound

This compound is a non-radioactive, stable isotope-labeled version of L-cystine where both sulfur atoms are replaced with the heavy isotope, sulfur-34 (³⁴S). This isotopic enrichment allows for its use as a tracer in metabolic studies, enabling researchers to follow the uptake, distribution, and metabolic fate of cystine and its derivatives without the complications of radioactivity.

| Property | Value | Reference |

| CAS Number | 113512-08-6 | [1][2][3] |

| Molecular Formula | C₆H₁₂N₂O₄³⁴S₂ | [1][4] |

| Molecular Weight | Approximately 244.11 g/mol | |

| Appearance | White to off-white solid powder |

Experimental Applications and Protocols

This compound is a valuable tool in various research applications, particularly in quantitative proteomics and metabolomics for tracing the metabolic pathways of sulfur-containing compounds. Its primary use is as an internal standard or tracer in mass spectrometry-based analyses.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While typically associated with labeled arginine and lysine, the principles can be extended to sulfur-containing amino acids like cystine to study specific metabolic processes.

Objective: To quantify differences in protein abundance between different cell populations by metabolically incorporating stable isotope-labeled amino acids.

Experimental Protocol for this compound Labeling in Cell Culture:

-

Medium Preparation: Prepare a custom cell culture medium that lacks endogenous L-cystine. Supplement this medium with a known concentration of this compound. For control experiments, a parallel culture should be grown in a medium containing the unlabeled L-cystine (³²S).

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Replace the standard medium with the prepared this compound containing medium.

-

Culture the cells for a sufficient duration to allow for the incorporation of the labeled cystine into newly synthesized proteins. This typically requires several cell divisions.

-

-

Cell Harvesting and Lysis:

-

After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Extraction and Digestion:

-

Quantify the protein concentration in the cell lysates.

-

Combine equal amounts of protein from the labeled and unlabeled cell populations.

-

Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass difference between peptides containing this compound and those with natural L-cystine allows for the relative quantification of proteins.

-

LC-MS/MS-Based Metabolic Tracing

This compound can be used to trace the metabolic fate of cystine in various biological systems, including plasma and cell cultures. This allows for the investigation of pathways such as glutathione synthesis and taurine production.

Objective: To quantify the incorporation of ³⁴S from this compound into downstream metabolites.

Experimental Protocol for LC-MS/MS Analysis of this compound and its Metabolites in Plasma:

-

Sample Collection and Preparation:

-

Collect blood samples into tubes containing an anticoagulant.

-

To prevent the auto-oxidation of cysteine to cystine, immediately add a thiol-alkylating agent such as N-Ethylmaleimide (NEM).

-

Centrifuge the blood to separate the plasma.

-

-

Internal Standard Spiking:

-

Add a known amount of an appropriate internal standard to the plasma sample. For quantitative analysis of this compound, an unlabeled L-cystine standard could be used, or a different isotopically labeled standard if available.

-

-

Protein Precipitation:

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

-

Supernatant Extraction and Derivatization (if necessary):

-

Carefully collect the supernatant containing the metabolites.

-

Depending on the analytical method, the sample may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may be employed to improve chromatographic separation or ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate L-cystine and its expected metabolites.

-

Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of this compound and its potential ³⁴S-containing metabolites. Multiple Reaction Monitoring (MRM) is often used for targeted quantification.

-

Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standard.

-

Signaling Pathways and Biological Roles

L-cystine, and its reduced form L-cysteine, play critical roles in cellular physiology, including antioxidant defense and the regulation of key signaling pathways.

L-Cysteine and the NF-κB and Nrf2 Signaling Pathways

L-cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Through its influence on the cellular redox state, L-cysteine metabolism can modulate the activity of redox-sensitive signaling pathways such as the NF-κB and Nrf2 pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a key regulator of the inflammatory response. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes. By supporting GSH synthesis, L-cysteine can help to mitigate oxidative stress and thereby suppress inappropriate NF-κB activation.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and cytoprotective genes.

Caption: L-Cysteine's role in NF-κB and Nrf2 signaling.

Experimental Workflow for Tracing this compound Metabolism

The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound in a cell culture model.

Caption: Workflow for this compound metabolic tracing.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and metabolic research. Its application in stable isotope tracing studies provides invaluable insights into the complex roles of cystine and cysteine in cellular metabolism and signaling. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and implementation of robust and informative experiments utilizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three Different Systems Participate in l-Cystine Uptake in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

natural abundance of sulfur-34 isotope

An In-depth Technical Guide to the Natural Abundance of Sulfur-34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the sulfur-34 isotope, methods for its measurement, and the key processes influencing its distribution. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopic analysis in their work.

Sulfur (S) has four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S.[1][2][3] The most common is ³²S, accounting for approximately 95% of all sulfur on Earth.[2][4] The sulfur-34 isotope (³⁴S) is the second most abundant. The natural abundance of these isotopes can vary slightly due to fractionation caused by biological and inorganic processes.

The accepted atomic abundances and masses for the stable isotopes of sulfur are summarized in the table below.

| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |

| ³²S | 31.9720711735(14) | 94.85% - 95.02% | 0 |

| ³³S | 32.971458910(9) | 0.75% - 0.76% | 3/2 |

| ³⁴S | 33.9678670(3) | 4.21% - 4.37% | 0 |

| ³⁶S | 35.96708069(20) | 0.015% - 0.02% | 0 |

Isotope Ratio Measurement: The Delta (δ³⁴S) Notation

Due to the small variations in isotopic abundances, measurements are typically reported as the ratio of ³⁴S to ³²S. These ratios are expressed in "delta" (δ) notation in parts per thousand (per mil, ‰) relative to an international standard.

The standard for sulfur isotopes is Vienna Canyon Diablo Troilite (VCDT), a sulfide mineral from the Canyon Diablo meteorite. The δ³⁴S value of a sample is calculated using the following equation:

δ³⁴S (‰) = [ ( (³⁴S/³²S)sample / (³⁴S/³²S)standard ) - 1 ] * 1000

The VCDT standard is chosen because meteoritic sulfide is believed to represent the primordial sulfur isotopic composition of the Earth. Therefore, variations in the isotopic composition of terrestrial materials relative to VCDT reflect differentiation since the Earth's formation. The general terrestrial range for δ³⁴S is from -50‰ to +50‰, though more extreme values can occur.

Experimental Protocols for δ³⁴S Determination

The determination of sulfur isotopic composition is most commonly performed using an Isotope Ratio Mass Spectrometer (IRMS). Several methods exist for sample introduction and analysis, including Elemental Analysis-IRMS (EA-IRMS), Dual Inlet-IRMS (DI-IRMS), and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

A prevalent technique is Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) coupled with an elemental analyzer (EA).

Key Experimental Steps (EA-IRMS Method):

-

Sample Preparation : Solid samples are weighed into tin capsules. The required sample size depends on the sulfur concentration, but typically a minimum of 40 micrograms of sulfur is needed for routine analysis. For samples with low sulfur content, ashing may be performed to reduce the bulk.

-

Combustion : The sample is dropped into a high-temperature (around 1000°C) combustion furnace within the elemental analyzer. In the presence of oxygen, the total sulfur in the sample is quantitatively converted into sulfur dioxide (SO₂) gas. This combustion must be quantitative to avoid isotopic fractionation.

-

Purification : The resulting gases are passed through various traps and a gas chromatography (GC) column to separate the SO₂ from other combustion products (e.g., H₂O, CO₂, N₂).

-

Introduction to IRMS : The purified SO₂ gas is introduced into the ion source of the mass spectrometer in a continuous flow of helium carrier gas.

-

Ionization and Mass Analysis : In the ion source, SO₂ molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. For SO₂, the mass spectrometer measures the ion beams corresponding to masses 64 (³²S¹⁶O₂) and 66 (³⁴S¹⁶O₂).

-

Data Acquisition and Calibration : The detector measures the intensity of each ion beam to determine the ³⁴S/³²S ratio. The results are calibrated against international reference materials, such as IAEA-S-1 (a silver sulfide with a δ³⁴S value of -0.30‰ VCDT), which are analyzed alongside the unknown samples.

Natural Isotope Fractionation

Variations in δ³⁴S values in natural materials are caused by isotope fractionation, where processes preferentially partition one isotope over another. These variations provide valuable insights into geological and biological systems.

Two primary types of processes drive sulfur isotope fractionation:

-

Microbial (Kinetic) Fractionation : This is a dominant process at low temperatures. For example, anaerobic sulfate-reducing bacteria preferentially metabolize the lighter ³²S isotope in sulfate (SO₄²⁻) to produce hydrogen sulfide (H₂S). This leaves the remaining sulfate enriched in the heavier ³⁴S isotope, while the resulting sulfide is depleted in ³⁴S (negative δ³⁴S values).

-

Equilibrium (Thermodynamic) Fractionation : At higher temperatures, such as in hydrothermal and igneous systems, isotopic exchange reactions occur between different sulfur-bearing compounds until they reach thermodynamic equilibrium. In these cases, the ³⁴S isotope tends to be concentrated in the compound where sulfur is in its highest oxidation state. For instance, in the equilibrium between sulfate and sulfide, ³⁴S is enriched in the sulfate.

Applications in Research and Development

The study of sulfur isotope abundances has broad applications across various scientific fields:

-

Geochemistry and Ore Deposits : δ³⁴S values help to understand the formation of sulfide ore deposits, distinguishing between those with a sedimentary (often biogenic, negative δ³⁴S) or igneous (mantle-derived, δ³⁴S near 0‰) origin.

-

Environmental Science : Sulfur isotopes are used to trace sources of sulfate pollution in water and the atmosphere, as different sources (e.g., industrial emissions, sea salt, watershed minerals) can have distinct isotopic signatures.

-

Paleoclimatology and Paleobiology : The isotopic composition of sulfur in ancient rocks and minerals provides a record of past microbial activity and the history of oxygen in the Earth's atmosphere and oceans.

-

Drug Development and Metabolism : While less common, stable isotope labeling with ³⁴S can be used as a non-radioactive tracer to study the metabolism and biosynthetic pathways of sulfur-containing drugs and biomolecules. It offers an alternative to using the radioactive ³⁵S isotope.

References

key differences between L-Cystine-34S2 and unlabeled L-Cystine

An In-depth Technical Guide to the Core Differences Between L-Cystine-³⁴S₂ and Unlabeled L-Cystine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling is a powerful technique in biomedical and pharmaceutical research, enabling precise quantification and metabolic tracing of endogenous compounds. L-Cystine-³⁴S₂, a stable isotope-labeled (SIL) form of the naturally occurring amino acid L-Cystine, serves as an indispensable tool in mass spectrometry-based analytical methods. While chemically identical to its unlabeled counterpart, its increased mass allows it to be distinguished and used as a "heavy" internal standard. This guide elucidates the fundamental differences between L-Cystine-³⁴S₂ and unlabeled L-Cystine, detailing their physicochemical properties, analytical applications, and the metabolic pathways they trace. A comprehensive experimental protocol for a typical stable isotope dilution (SID) assay is provided, alongside visualizations of key concepts and workflows.

The Core Distinction: Isotopic Composition

The fundamental difference between L-Cystine-³⁴S₂ and unlabeled L-Cystine lies in the isotopic composition of their sulfur atoms. Unlabeled L-Cystine, as found in nature, is composed of sulfur isotopes at their natural abundance. In contrast, L-Cystine-³⁴S₂ is synthetically enriched with the heavier, stable ³⁴S isotope.

-

Unlabeled L-Cystine: Contains sulfur atoms with the natural isotopic distribution, which is predominantly ³²S (~95.0%).[1][2]

-

L-Cystine-³⁴S₂: Both sulfur atoms in the disulfide bond are replaced with the ³⁴S isotope, resulting in a molecule that is heavier by approximately 4 Daltons.[3]

This mass difference is the cornerstone of its utility. Because the chemical and physical properties are virtually identical, L-Cystine-³⁴S₂ behaves the same as its unlabeled form during sample extraction, chromatographic separation, and ionization. However, it is easily differentiated by a mass spectrometer, making it the gold standard internal standard for quantification.[4]

Caption: Isotopic composition of unlabeled vs. ³⁴S-labeled L-Cystine.

Data Presentation: Physicochemical and Analytical Properties

The quantitative differences between the two forms of L-Cystine are summarized below.

Table 1: Comparison of Physicochemical Properties

| Property | Unlabeled L-Cystine | L-Cystine-³⁴S₂ |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄[³⁴S]₂ |

| Average Molar Mass | ~240.30 g/mol [5] | ~244.11 g/mol |

| Monoisotopic Mass | 239.01598 Da | 243.00796 Da |

| Sulfur Isotopic Composition | Natural Abundance: • ³²S: 95.02% • ³³S: 0.75% • ³⁴S: 4.21% • ³⁶S: 0.02% | Enriched: >98% ³⁴S |

Table 2: Comparison of Analytical Properties (LC-MS/MS)

| Property | Unlabeled L-Cystine | L-Cystine-³⁴S₂ (Internal Standard) |

| Precursor Ion [M+H]⁺ (m/z) | 241.02 | 245.01 |

| Expected Mass Shift | N/A | +4 Da |

| Example Product Ion 1 (m/z) | 152.0 (Loss of C₃H₅NO₂) | 156.0 |

| Example Product Ion 2 (m/z) | 74.0 (C₂H₄NO₂) | 74.0 (Fragment contains no sulfur) |

| Primary Use | Analyte (Endogenous Compound) | Internal Standard for Quantification |

Key Application: Stable Isotope Dilution Analysis

The primary application for L-Cystine-³⁴S₂ is in Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the benchmark method for accurately quantifying molecules in complex biological matrices like plasma, tissue, or cell lysates.

The workflow involves adding a known amount of L-Cystine-³⁴S₂ (the "internal standard") to an unknown sample. The heavy standard and the endogenous, unlabeled analyte are extracted and analyzed together. Any sample loss during preparation affects both compounds equally. The final quantification is based on the ratio of the mass spectrometer signal from the unlabeled analyte to the known amount of the labeled standard.

Caption: Workflow for quantifying L-Cystine using a ³⁴S-labeled standard.

Experimental Protocol: Quantification of L-Cystine in Human Plasma

This section provides a detailed methodology for the quantification of L-Cystine in human plasma using L-Cystine-³⁴S₂ as an internal standard via LC-MS/MS.

Materials and Reagents

-

Analytes: L-Cystine, L-Cystine-³⁴S₂ (>98% isotopic purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water

-

Sample Matrix: Human Plasma (K₂EDTA anticoagulant)

-

Equipment: Centrifuge, Vortex Mixer, Analytical Balance, Calibrated Pipettes, LC-MS/MS System (e.g., Agilent 1290 Infinity LC with a 6530 Q-TOF or similar)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve L-Cystine and L-Cystine-³⁴S₂ in 0.1 M HCl to create individual stock solutions.

-

Working Standard Solutions: Serially dilute the L-Cystine stock solution with a 50:50 mixture of water and methanol to prepare a series of calibration standards (e.g., ranging from 0.1 µM to 200 µM).

-

Internal Standard (IS) Working Solution: Dilute the L-Cystine-³⁴S₂ stock solution to a fixed concentration (e.g., 25 µM) in 50:50 water/methanol.

Sample Preparation

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the IS Working Solution (L-Cystine-³⁴S₂) to every tube except for "double blank" samples.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Conditions

-

LC Column: HILIC Column (e.g., Intrada Amino Acid, 100 x 2.1 mm, 3 µm)

-

Mobile Phase A: 100 mM Ammonium Formate in Water

-

Mobile Phase B: 0.3% Formic Acid in 95:5 Acetonitrile:Water

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 85% B

-

5.0 min: 40% B

-

5.1 min: 85% B

-

8.0 min: 85% B (End Run)

-

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MS Analysis: Multiple Reaction Monitoring (MRM)

-

L-Cystine: Precursor m/z 241.0 → Product m/z 152.0

-

L-Cystine-³⁴S₂ (IS): Precursor m/z 245.0 → Product m/z 156.0

-

Data Analysis

-

Integration: Integrate the peak areas for both the L-Cystine and L-Cystine-³⁴S₂ MRM transitions.

-

Ratio Calculation: Calculate the peak area ratio (L-Cystine / L-Cystine-³⁴S₂) for all samples.

-

Calibration Curve: Plot the peak area ratio versus the known concentration for the calibration standards. Apply a linear regression model.

-

Quantification: Determine the concentration of L-Cystine in unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and Tracing

L-Cystine is not merely an analyte; it is a critical component of cellular metabolism. Once transported into the cell, it is rapidly reduced to two molecules of L-Cysteine. L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.

Using L-Cystine-³⁴S₂ as a tracer allows researchers to follow the path of the heavy sulfur atoms through this metabolic network, providing dynamic information on the rates of GSH synthesis and turnover under various physiological or pathological conditions.

Caption: Incorporation of ³⁴S from L-Cystine into the glutathione pathway.

Conclusion

L-Cystine-³⁴S₂ is a chemically identical but physically distinguishable analogue of unlabeled L-Cystine. Its increased mass, due to the specific incorporation of two ³⁴S atoms, does not alter its biological or chemical behavior but provides a unique signature for mass spectrometric detection. This property makes it an essential tool for researchers, enabling highly accurate and precise quantification of L-Cystine through stable isotope dilution and facilitating sophisticated metabolic flux studies to probe critical antioxidant pathways. The methodologies and data presented in this guide provide a comprehensive framework for professionals to leverage this key technology in their research and development efforts.

References

- 1. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]

- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 3. Buy L-Cystine-34S2 [smolecule.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Heavy Sulfur: A Historical and Technical Guide to ³⁴S-Labeled Amino Acids in Scientific Research

A comprehensive overview of the evolution of ³⁴S-labeled amino acids, from their conceptual beginnings in the shadow of radioactive tracers to their current indispensable role in quantitative proteomics and metabolic research. This guide details the key milestones, experimental methodologies, and the transformative impact of this stable isotope labeling technique.

The ability to trace the metabolic fate of molecules has been a cornerstone of biological research for nearly a century. While the earliest tracer studies in the 1930s utilized stable isotopes of hydrogen (²H) and nitrogen (¹⁵N), the study of sulfur-containing amino acids, cysteine and methionine, took a different initial trajectory. For decades, the radioactive isotope sulfur-35 (³⁵S) was the tracer of choice for elucidating the roles of these crucial amino acids in protein synthesis, modification, and degradation. However, the inherent risks and limitations of radioactivity spurred the development of stable isotope alternatives. This guide chronicles the historical development of ³⁴S-labeled amino acids, a powerful and safe tool for researchers, scientists, and drug development professionals.

From Radioactive Precursors to Stable Tracers: A Paradigm Shift

The mid-20th century saw the widespread adoption of ³⁵S-labeled methionine and cysteine in "pulse-chase" experiments to monitor the lifecycle of proteins. This technique involves briefly exposing cells to the radiolabeled amino acids (the "pulse") and then replacing the labeling medium with one containing unlabeled amino acids (the "chase"). By tracking the radioactive signal over time, researchers could determine rates of protein synthesis, transport, and turnover.

While instrumental in advancing our understanding of protein dynamics, the use of ³⁵S had significant drawbacks. The beta-emission from ³⁵S decay could induce cellular stress, leading to cell cycle arrest, apoptosis, and altered gene expression, potentially confounding experimental results.[1] Furthermore, the handling and disposal of radioactive materials required specialized facilities and safety protocols. These limitations created a demand for a non-radioactive alternative, paving the way for the adoption of the stable isotope ³⁴S.

The Emergence of ³⁴S-Labeled Amino Acids

The transition to stable isotopes for sulfur amino acid tracing was not immediate and was largely dependent on advancements in mass spectrometry. Early mass spectrometers lacked the resolution and sensitivity to accurately detect the small mass difference between molecules labeled with ³²S and ³⁴S. However, as mass spectrometry technology matured, the use of ³⁴S as a metabolic tracer became increasingly feasible.

Early Synthesis and Applications

While pinpointing the exact first synthesis of a ³⁴S-labeled amino acid is challenging based on currently available literature, early methods for producing isotopically labeled amino acids often involved complex chemical syntheses. One of the seminal approaches for synthesizing L-Methionine-³⁴S involved the alkylation of adenosyl-L-homocysteine with a ³⁴S-labeled methyl halide. This reaction, proceeding via an SN2 mechanism, forms the characteristic thioether bond of methionine.

The enzymatic synthesis of ³⁴S-L-cysteine has also been a significant development. This method utilizes the enzyme CysK to catalyze the reaction between sodium sulfide (Na₂³⁴S) and O-acetyl-L-serine, offering a specific and efficient route to the labeled amino acid.[2]

Initial applications of ³⁴S were not as widespread as those for other stable isotopes like ¹³C and ¹⁵N, primarily due to the lower natural abundance of sulfur-containing amino acids in proteins and the analytical challenges. However, as techniques improved, ³⁴S found its niche in specialized areas of metabolic research.

A New Era in Proteomics: Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ)

The most significant and widespread application of ³⁴S-labeled amino acids to date is in the field of quantitative proteomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been a gold standard for quantifying protein abundance, but it is often not suitable for microorganisms that can synthesize their own amino acids. This limitation led to the development of Sulfur stable isotope labeling of amino acids for quantification (SULAQ).

The SULAQ technique involves growing one population of cells in a medium containing the natural sulfur isotope (³²S) and another population in a medium enriched with a heavy sulfur isotope, typically ³⁴S or ³⁶S.[3] The proteins from the two cell populations are then combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the ³²S- and ³⁴S-containing peptides allows for the precise relative quantification of protein abundance between the two samples.

One of the key advantages of using ³⁴S over ³⁶S is its lower cost and greater commercial availability as sodium sulfate.[4] This has made the SULAQ technique more accessible to a broader range of researchers.

Experimental Protocols

General Workflow for ³⁴S Metabolic Labeling (SULAQ)

The following provides a generalized workflow for a SULAQ experiment. Specific parameters will vary depending on the organism and experimental goals.

Enzymatic Synthesis of ³⁴S-L-Cysteine

This protocol is adapted from methodologies described in the literature.[2]

Materials:

-

CysK enzyme (O-acetylserine sulfhydrylase)

-

Sodium sulfide-³⁴S (Na₂³⁴S)

-

O-acetyl-L-serine

-

HEPES buffer (100 mM, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing Na₂³⁴S and O-acetyl-L-serine in HEPES buffer.

-

Initiate the reaction by adding CysK enzyme.

-

Incubate the mixture overnight at an optimal temperature for the enzyme (e.g., 50°C for CysK from G. stearothermophilus).

-

Remove the enzyme from the reaction mixture, for example, by passing it through an anion-exchange column (e.g., Q Sepharose).

-

Confirm the conversion of sulfide to cysteine using a colorimetric assay, such as with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting ³⁴S-L-cysteine solution can be used directly in subsequent applications like in vitro protein reconstitution.

Biosynthesis of Sulfur-Containing Amino Acids

Understanding the biosynthetic pathways of cysteine and methionine is crucial for designing and interpreting ³⁴S labeling experiments. In many organisms, the sulfur atom for methionine biosynthesis is derived from cysteine.

Quantitative Data Summary

The following table summarizes key quantitative aspects related to the use of ³⁴S-labeled amino acids.

| Parameter | Value/Range | Significance | Reference |

| Natural Abundance of ³⁴S | ~4.21% | Provides a low natural background for labeling studies. | |

| Mass Shift (³²S vs. ³⁴S) | ~1.996 Da | The mass difference detected by mass spectrometry for quantification. | |

| ³⁴S Enrichment in Labeled Media | >98% | High enrichment is crucial for accurate quantification. | |

| Protein Incorporation Efficiency | Varies by organism | Dictates the duration of labeling required for complete incorporation. |

Future Perspectives

The historical development of ³⁴S-labeled amino acids showcases a continuous drive for more precise, safer, and more powerful tools in biological research. While ³⁵S laid the groundwork for understanding sulfur amino acid metabolism, the advent of ³⁴S and high-resolution mass spectrometry has revolutionized the field, particularly in quantitative proteomics. Future advancements are likely to focus on developing more efficient and cost-effective synthesis methods for a wider range of ³⁴S-labeled compounds. Furthermore, the application of ³⁴S-labeled amino acids is expected to expand beyond proteomics into areas such as metabolomics and flux analysis, providing a more holistic view of sulfur metabolism in health and disease. The journey from a radioactive tracer to a stable isotope workhorse is a testament to the ingenuity and adaptability of the scientific community in its quest to unravel the intricate complexities of life.

References

L-Cystine-³⁴S₂: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for L-Cystine-³⁴S₂, a stable isotope-labeled form of the amino acid L-Cystine. The incorporation of the heavy isotope of sulfur, ³⁴S, makes this compound an invaluable tool in metabolic research, proteomics, and drug development for tracing and quantifying biological processes. While the isotopic label does not impart radioactivity, the chemical properties of the parent molecule, L-Cystine, dictate the necessary safety precautions.

Chemical and Physical Properties

L-Cystine-³⁴S₂ shares its chemical and physical properties with the naturally abundant L-Cystine. The primary difference is the increased molecular weight due to the presence of two ³⁴S atoms.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄³⁴S₂ | [1] |

| Molecular Weight | Approximately 244.3 g/mol | [1] |

| Appearance | White crystalline powder or hexagonal tablets | [2][3] |

| Melting Point | 260-261 °C (decomposes) | [2] |

| Solubility in Water | 0.112 g/L at 25°C | |

| 0.239 g/L at 50°C | ||

| 0.523 g/L at 75°C | ||

| 1.142 g/L at 100°C | ||

| Solubility in Other Solvents | Insoluble in alcohol. Soluble in aqueous solutions below pH 2 and above pH 8. | |

| pKa Values (at 35°C) | pK₁: 1.0, pK₂: 2.1, pK₃: 8.02, pK₄: 8.71 | |

| Vapor Pressure | Not available | |

| Odor | Odorless |

Toxicological Data

The toxicological profile of L-Cystine-³⁴S₂ is considered identical to that of L-Cystine.

| Metric | Value | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 25 g/kg | Rat | |

| No-Observed-Adverse-Effect Level (NOAEL) | < 500 mg/kg/day | Rat (4-week oral study) |

Human Health Effects:

-

May cause mild skin and eye irritation.

-

High concentrations of dust may be irritating to the respiratory tract.

-

Ingestion of very large doses may cause gastrointestinal upset.

-

Daily intake of up to 750 mg of L-Cystine in food supplements is considered unlikely to cause adverse health effects in adults and adolescents.

Hazard Identification and Safety Precautions

L-Cystine is generally considered non-hazardous under GHS classifications. However, as with all laboratory chemicals, prudent safety practices should be observed.

Primary Hazards:

-

Dust Explosion: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

-

Combustion Products: Upon combustion, may release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

-

Body Protection: A laboratory coat should be worn.

-

Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator may be necessary.

Experimental Protocols

General Handling and Storage

Receiving and Storage:

-

Upon receipt, visually inspect the packaging for any damage.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Avoid exposure to humidity, direct sunlight, and high temperatures, as moisture can cause oxidation and darkening.

-

Store with other organic acids and anhydrides.

Weighing and Aliquoting:

-

Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.

-

Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

-

Minimize the generation of dust.

-

After handling, wash hands thoroughly.

Preparation of Stock Solutions

-

Due to its low water solubility, specialized solvents may be required for stock solutions.

-

For a 1 mg/mL stock solution in DMSO, ensure the DMSO is new and free of hygroscopic moisture.

-

For aqueous solutions, solubility is significantly increased at pH below 2 or above 8.

-

Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.

Spill and Emergency Procedures

Spill Response:

-

In case of a spill, avoid breathing dust.

-

For small spills, moisten the material to prevent dust generation, then sweep it up into a sealed container for disposal.

-

Wash the spill site with water after the material has been collected.

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Skin Contact: Wash off with plenty of water.

-

Inhalation: Move to fresh air. If you feel unwell, seek medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. If a large amount is ingested or if you feel unwell, seek medical attention.

Fire Fighting Measures:

-

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.

-

When heated to decomposition, it may emit toxic fumes.

Disposal Guidelines

As L-Cystine-³⁴S₂ is a stable, non-radioactive isotopically labeled compound, its disposal is governed by its chemical properties.

-

Dispose of the material in accordance with all applicable national, state, and local regulations for non-hazardous chemical waste.

-

Do not discharge into sewers or waterways.

-

Contaminated labware (e.g., gloves, pipette tips) should be placed in a sealed bag or container for disposal.

Visualizations

References

A Deep Dive into Stable Isotope Tracing: A Technical Guide for Researchers

November 2025

Abstract

Stable isotope tracing has emerged as an indispensable tool in the life sciences, offering unparalleled insights into the dynamic nature of metabolic networks. By introducing isotopically labeled compounds into biological systems and tracking their transformation into downstream metabolites, researchers can elucidate pathway activities, quantify metabolic fluxes, and understand the intricate biochemical underpinnings of health and disease. This technical guide provides a comprehensive overview of the fundamental principles of stable isotope tracing, detailed experimental protocols for in vitro and in vivo studies, and best practices for data analysis and presentation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to advance their understanding of cellular metabolism and accelerate therapeutic innovation.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used in metabolic research to investigate the pathways and dynamics of biochemical reactions within biological systems.[1][2] The core principle lies in the introduction of a molecule, or "tracer," in which one or more atoms have been replaced by a stable, non-radioactive isotope.[3] These heavier isotopes are chemically identical to their more abundant, lighter counterparts, meaning they participate in the same biochemical reactions without significantly altering the molecule's fundamental properties.[3]

The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3] By tracking the fate of these labeled atoms through metabolic pathways, researchers can gain insights into various metabolic processes, including nutrient utilization, energy production, and biosynthesis.

Two key measurements are central to stable isotope tracing studies:

-

Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is a direct reflection of the extent to which the tracer has contributed to its synthesis and is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of metabolites over time, it is possible to calculate the rates of intracellular metabolic reactions.

The primary advantage of stable isotope tracers is their safety, as they do not emit harmful radiation, making them suitable for use in a wide range of experimental systems, including human studies.

Commonly Used Stable Isotope Tracers and Their Applications

The choice of stable isotope tracer is dictated by the specific metabolic pathway under investigation. Below is a table summarizing some of the most frequently used tracers and their primary applications.

| Stable Isotope Tracer | Primary Application(s) | Key Metabolic Pathways Investigated |

| [U-¹³C₆]-Glucose | General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis |

| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | Glycolysis, Pentose Phosphate Pathway |

| [¹⁵N]-Amino Acids (e.g., Leucine, Phenylalanine) | Whole-body and muscle protein synthesis and breakdown | Protein Turnover |

| [U-¹³C₅, ¹⁵N₂]-Glutamine | TCA cycle anaplerosis, nitrogen metabolism | TCA Cycle, Amino Acid Metabolism, Nucleotide Synthesis |

| [U-¹³C₁₆]-Palmitate | Fatty acid oxidation and synthesis, lipolysis | Lipid Metabolism, De Novo Lipogenesis |

| Deuterated Water (²H₂O) | De novo lipogenesis, gluconeogenesis, cholesterol synthesis | Fatty Acid Synthesis, Glucose Production |

Experimental Protocols: A Step-by-Step Overview

The successful implementation of stable isotope tracing studies requires meticulous planning and execution. The following sections provide generalized workflows for in vitro cell culture and in vivo animal studies.

In Vitro Stable Isotope Tracing in Cell Culture

This protocol describes a typical workflow for tracing the metabolism of [U-¹³C₆]-glucose in cultured mammalian cells.

Materials:

-

Cells of interest

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cold extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plates) and allow them to attach and grow to the desired confluency (typically 70-80%) in their regular growth medium.

-

Preparation of Labeling Medium:

-

Prepare the base medium by supplementing glucose-free DMEM with dFBS and other necessary supplements.

-

Prepare a sterile stock solution of [U-¹³C₆]-glucose in water.

-

Add the [U-¹³C₆]-glucose stock solution to the supplemented base medium to achieve the desired final concentration (e.g., 10 mM).

-

-

Isotope Labeling:

-

Aspirate the regular growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed ¹³C-glucose labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The optimal labeling time depends on the metabolic pathway of interest and should be determined empirically.

-

-

Metabolite Extraction:

-

To quench metabolism and extract intracellular metabolites, aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the cells.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Analysis: The extracted metabolites are then ready for analysis by mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy to determine the isotopic enrichment of target metabolites.

In Vivo Stable Isotope Tracing in Animal Models

This protocol provides a general workflow for a primed-continuous infusion of a stable isotope tracer in a rodent model.

Materials:

-

Animal model (e.g., mouse, rat)

-

Stable isotope tracer (e.g., [6,6-²H₂]-glucose)

-

Sterile saline

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (e.g., containing an anticoagulant)

-

Centrifuge

Procedure:

-

Animal Preparation and Catheterization:

-

For studies requiring a metabolic baseline, animals are typically fasted overnight.

-

Surgically implant two catheters: one for the infusion of the tracer (e.g., in the jugular vein) and another for blood sampling (e.g., in the carotid artery). Allow the animal to recover from surgery.

-

-

Primed-Continuous Infusion:

-

To rapidly achieve a steady-state isotopic enrichment in the plasma, a "primed-continuous" infusion protocol is often employed.

-

Priming Bolus: Administer an initial bolus injection of the tracer to quickly fill the metabolic pool.

-

Continuous Infusion: Immediately following the bolus, begin a constant infusion of the tracer at a lower rate to maintain a stable isotopic enrichment in the plasma. The infusion is typically carried out using a syringe pump.

-

-

Blood Sampling:

-

Collect a baseline blood sample before the start of the infusion.

-

Collect subsequent blood samples at predetermined time points during the continuous infusion to monitor the attainment of isotopic steady state.

-

-

Sample Processing:

-

Immediately place blood samples on ice.

-

Separate plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis: The isotopic enrichment of metabolites in the plasma is determined using GC-MS or LC-MS.

Analytical Techniques for Measuring Isotopic Enrichment

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques used to measure isotopic enrichment in stable isotope tracing experiments.

-

Mass Spectrometry (MS): MS-based methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are widely used due to their high sensitivity and ability to measure the mass-to-charge ratio of ions. Isotopically labeled metabolites have a higher mass than their unlabeled counterparts, allowing for their detection and quantification. Tandem mass spectrometry (MS/MS) can provide further structural information and help to pinpoint the location of the stable isotope within a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide detailed information about the position of isotopes within a molecule (isotopomer analysis). This is particularly useful for elucidating complex metabolic pathways. NMR is non-destructive, allowing the sample to be used for further analysis.

Data Presentation: Quantifying Metabolic Fluxes

The primary output of a stable isotope tracing study is quantitative data on isotopic enrichment and metabolic fluxes. This data is often presented in tables to allow for clear comparison between different experimental conditions.

Table 1: Example Data on Isotopic Enrichment of Key Metabolites in Cancer Cells

This table illustrates how the fractional contribution of ¹³C from glucose to various metabolites can be presented.

| Metabolite | Fractional Contribution from [U-¹³C₆]-Glucose (%) |

| Control Cells | |

| Glycolytic Intermediates | |

| Lactate (M+3) | 95 ± 3 |

| Citrate (M+2) | 85 ± 4 |

| TCA Cycle Intermediates | |

| α-Ketoglutarate (M+2) | 80 ± 5 |

| Malate (M+2) | 78 ± 6 |

| Amino Acids | |

| Aspartate (M+2) | 70 ± 5 |

| Glutamate (M+2) | 75 ± 4 |

| *p < 0.05 compared to Control Cells. Data are presented as mean ± SEM. |

Table 2: Example Data on In Vivo Glucose Kinetics in Humans

This table shows how metabolic flux rates can be summarized from an in vivo stable isotope tracer study.

| Parameter | Fasting State | Hyperinsulinemic-Euglycemic Clamp |

| Endogenous Glucose Production (mg/kg/min) | 2.5 ± 0.2 | 0.5 ± 0.1 |

| Glucose Disposal Rate (mg/kg/min) | 2.5 ± 0.2 | 8.0 ± 0.5 |

| Gluconeogenesis (% of EGP) | 60 ± 5 | 85 ± 4 |

| Glycogenolysis (% of EGP) | 40 ± 5 | 15 ± 4 |

| *p < 0.05 compared to Fasting State. Data are presented as mean ± SEM. |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing the complex relationships in metabolic research and experimental design.

Conclusion

Stable isotope tracing provides a safe and powerful tool for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems. From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. The successful implementation of stable isotope tracing studies hinges on careful experimental design, rigorous execution of protocols, and sophisticated data analysis. This guide provides a foundational understanding of these core principles and methodologies, empowering researchers to effectively utilize this technique to unravel the complexities of metabolism and drive forward innovation in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for L-Cystine-34S2 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Cystine-34S2 Metabolic Flux Analysis

This compound is a stable isotope-labeled form of the amino acid cystine, where both sulfur atoms are the heavy isotope ³⁴S. This non-radioactive tracer is a powerful tool for metabolic flux analysis (MFA), enabling researchers to quantitatively track the fate of cysteine and its sulfur atoms through various metabolic pathways. By replacing the naturally abundant ³²S with ³⁴S, this compound allows for the precise measurement of its incorporation into downstream metabolites using mass spectrometry. This provides a dynamic view of cellular metabolism, offering insights into the regulation of key pathways in health and disease.[1]

Cysteine plays a central role in numerous cellular processes, including protein synthesis, redox homeostasis through glutathione (GSH) synthesis, and the production of other essential sulfur-containing compounds like taurine.[2] Dysregulation of cysteine metabolism is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Therefore, tracing the flux of cysteine is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

Key Applications in Research and Drug Development

-

Mapping Sulfur Metabolism Pathways: Elucidating the contributions of extracellular cystine uptake versus the transsulfuration pathway for intracellular cysteine synthesis.[3][4]

-

Quantifying Glutathione (GSH) Synthesis and Turnover: Measuring the rate of de novo GSH synthesis is critical for understanding cellular antioxidant capacity and response to oxidative stress.[5]

-

Investigating Cysteine Catabolism: Tracing the conversion of cysteine to pyruvate, taurine, and hydrogen sulfide (H₂S).

-

Drug Discovery and Development: Assessing the impact of drug candidates on sulfur metabolism and redox balance in target cells.

-

Cancer Metabolism Research: Investigating the reliance of cancer cells on exogenous cysteine and the role of cysteine in supporting rapid proliferation and resistance to therapy.

Experimental Workflow Overview

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Caption: A generalized workflow for a stable isotope tracing experiment using this compound.

Detailed Experimental Protocols

This section provides a detailed protocol for a typical this compound labeling experiment in cultured mammalian cells.

I. Cell Culture and Labeling

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

-

Labeling Medium Preparation: Prepare a custom culture medium that is deficient in L-Cystine. Supplement this medium with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals but is typically in the physiological range.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled cystine into downstream metabolites. Time-course experiments are recommended to determine the time to reach isotopic steady state.

-

II. Metabolite Extraction

-

Quenching Metabolism:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to halt metabolic activity.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells from the plate in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Carefully collect the supernatant containing the polar metabolites.

-

Store the extracts at -80°C until analysis.

-

III. LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like amino acids and glutathione.

-

Method Parameters:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar metabolites.

-

Mass Spectrometry: Operate in full scan mode to detect all isotopologues of the target metabolites. Use a mass resolution of >70,000 to resolve the different isotopologues.

-

-

Data Acquisition: Monitor for the expected mass-to-charge ratios (m/z) of unlabeled and ³⁴S-labeled metabolites. For example:

-

Cysteine (M+H)⁺: m/z 122.03

-

³⁴S-Cysteine (M+H)⁺: m/z 124.03

-

Glutathione (M+H)⁺: m/z 308.09

-

³⁴S-Glutathione (M+H)⁺: m/z 310.09

-

IV. Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Analysis:

-

Extract the ion chromatograms for each isotopologue of the target metabolites.

-

Correct the raw peak areas for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N).

-

Calculate the fractional enrichment of ³⁴S in each metabolite at each time point.

-

-

Metabolic Flux Calculation:

-

Use metabolic flux analysis software (e.g., INCA, Metran) to model the labeling data.

-

The software will fit the experimental MID data to a metabolic network model to calculate the relative or absolute flux rates through the relevant pathways.

-

Data Presentation

The following tables present hypothetical but representative quantitative data from an this compound tracing experiment in a cancer cell line known to be highly dependent on exogenous cysteine.

Table 1: Fractional Enrichment of ³⁴S in Key Metabolites Over Time

| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |

| Cysteine | 0.85 | 0.95 | 0.96 | 0.97 |

| Glutathione (GSH) | 0.42 | 0.78 | 0.89 | 0.94 |

| Taurine | 0.15 | 0.45 | 0.65 | 0.85 |

| Cystathionine | 0.02 | 0.05 | 0.06 | 0.07 |

Table 2: Calculated Metabolic Flux Rates (Relative to Cystine Uptake)

| Metabolic Pathway | Flux Rate (Relative to Cystine Uptake = 100) |

| Cystine Uptake | 100 |

| Cysteine → Glutathione Synthesis | 75 |

| Cysteine → Taurine Synthesis | 15 |

| Cysteine → Pyruvate | 8 |

| Transsulfuration (Methionine → Cysteine) | 2 |

Visualization of Metabolic Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key metabolic pathways and the experimental workflow.

Cysteine Metabolism and Glutathione Synthesis

This diagram shows the central role of cysteine in cellular metabolism, highlighting its incorporation into glutathione and the potential for its synthesis via the transsulfuration pathway.

Caption: Key pathways of cysteine metabolism traced by this compound.

Signaling Regulation of Glutathione Synthesis

This diagram illustrates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, including the synthesis of glutathione.

Caption: Nrf2 signaling pathway regulating glutathione synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerated transsulfuration metabolically defines a discrete subclass of amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. Blood glutathione synthesis rates in healthy adults receiving a sulfur amino acid-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Cystine-³⁴S₂ Labeling in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction